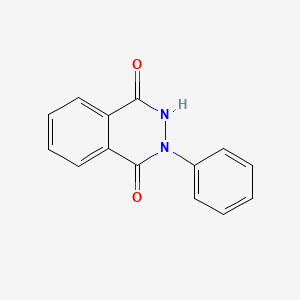

2-Phenyl-2,3-dihydrophthalazine-1,4-dione

説明

2-Phenyl-2,3-dihydrophthalazine-1,4-dione is a pyridazine derivative with significant biological and optical properties. This compound is part of a class of six-membered heterocyclic compounds with two adjacent nitrogen atoms, which have been found to possess various biological properties such as anti-inflammatory, antibacterial, anticancer, cardiovascular disease, and agrochemical activities.

特性

IUPAC Name |

3-phenyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHORJGJIZSYQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280097 | |

| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-98-5 | |

| Record name | 5439-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The traditional synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid under reflux conditions with acid or base catalysts. The reaction times can range from hours to a few days, and high temperatures are often required to achieve high yields.

Industrial Production Methods: An accelerated synthesis method has been developed using electrosprayed microdroplets containing an equimolar mixture of phenyl hydrazine and phthalic anhydride or phthalic acid. This reaction occurs on a submillisecond timescale at room temperature without the need for an external catalyst, yielding over 90% of the desired product.

化学反応の分析

Nucleophilic Addition and Cyclization

The diketone groups in PDHP undergo nucleophilic attack, enabling cyclization:

-

Reaction with ethyl chloroacetate under basic conditions yields ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate .

-

Intramolecular cyclization in microdroplets forms PDHP selectively without catalysts, leveraging surface proton catalysis .

Mechanism :

-

Protonation of carbonyl oxygen enhances electrophilicity.

-

Attack by hydrazine derivatives or amines.

-

Cyclization via dehydration or elimination.

Substitution Reactions

PDHP participates in substitution reactions to form bioactive derivatives:

Functionalization for Medicinal Chemistry

PDHP derivatives show significant biological activity:

-

Cytotoxicity : Compounds like 7c and 8b inhibit HCT-116 (colon cancer) with IC₅₀ values of 1.36 μM and 2.34 μM , respectively .

-

Antibacterial Activity : Derivative 8c exhibits zones of inhibition of 12 mm (S. aureus) and 11 mm (E. coli) .

-

Molecular Docking : PDHP-based ligands bind VEGFR2 kinase, mimicking co-crystallized inhibitors .

Reaction Conditions and Selectivity

-

Microdroplet Synthesis : Achieves >90% yield in <300 ms without catalysts, contrasting bulk reactions requiring hours .

-

Solvent Effects : DMF optimizes reaction efficiency in microdroplets .

-

pH Dependence : Surface proton concentration in microdroplets drives selective six-membered ring formation .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

PDHP has been identified as a privileged structure in medicinal chemistry, exhibiting a range of biological activities. Key applications include:

- Anticancer Activity : PDHP has demonstrated significant cytotoxic effects against various cancer cell lines, including osteosarcoma and glioma. Studies have shown that it can inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

- Antibacterial Activity : PDHP exhibits antibacterial properties against several strains of bacteria, indicating potential use in developing new antibiotics .

- Cardiovascular Applications : Research suggests that PDHP may have hypolipidemic effects, which could be beneficial in managing cardiovascular diseases .

Case Study: Anticancer Activity

A study published in Chemistry Europe highlighted the synthesis of PDHP and its evaluation against osteosarcoma cell lines. The results indicated that PDHP exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .

Organic Synthesis

PDHP serves as an important intermediate in organic synthesis due to its reactivity as a diketone. It can undergo various chemical transformations:

- Alkylation Reactions : PDHP can be alkylated to form N-substituted derivatives, which have enhanced biological activities. For instance, alkylation with 1-bromo-3-chloropropane yielded derivatives with improved receptor binding affinities for serotonin receptors .

- Synthesis of Other Heterocycles : PDHP can be utilized as a precursor for synthesizing other heterocyclic compounds, expanding its utility in synthetic organic chemistry .

Table 1: Summary of Synthetic Reactions Involving PDHP

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | K2CO3 in acetonitrile | ~70 | Forms N-substituted derivatives |

| Condensation | Phthalic anhydride + phenylhydrazine | >90 | High yield via microdroplet synthesis |

| Functionalization | Various electrophiles | Variable | Enhances biological activity |

Materials Science

In addition to its biological applications, PDHP is being explored for its potential use in materials science:

作用機序

The compound exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Antibacterial: Disrupts bacterial cell wall synthesis and protein synthesis.

Anticancer: Induces apoptosis and cell cycle arrest in cancer cells.

Anticonvulsant: Modulates neurotransmitter release and ion channel activity.

類似化合物との比較

2-Phenyl-2,3-dihydrophthalazine-1,4-dione is unique due to its specific structural features and biological activities. Similar compounds include:

Phthalazine derivatives: Other pyridazine derivatives with varying substituents.

Triazole derivatives: Compounds containing triazole rings with biological activities.

Coumarin derivatives: Compounds with coumarin structures used in medicinal chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

PDHP can be synthesized through various methods, including the reaction of phenyl hydrazine with phthalic anhydride. Recent advancements have introduced accelerated synthesis techniques using microdroplet technology, which enhance yield and purity while reducing reaction times .

Anticancer Activity

PDHP has shown promising anticancer properties against various cancer cell lines. Notable studies include:

- Cytotoxicity Assays : Research demonstrated that PDHP exhibits significant cytotoxic effects on HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The IC50 values were reported as follows:

This suggests that PDHP may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Antibacterial Activity

PDHP also displays antibacterial properties. In vitro studies reported inhibition zones against common pathogens:

- Staphylococcus aureus : 12 mm

- Escherichia coli : 11 mm

These results indicate that PDHP could be a potential candidate for developing new antibacterial agents .

Anti-inflammatory and Cardiovascular Effects

PDHP has been investigated for its anti-inflammatory effects and potential applications in cardiovascular diseases. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions related to chronic inflammation .

Case Studies

- Study on Anticancer Properties : A study focused on the modification of PDHP derivatives showed enhanced cytotoxicity against HEPG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating that structural modifications can lead to improved biological activity .

- Antibacterial Screening : Another investigation assessed various PDHP derivatives against bacterial strains, confirming that many derivatives exhibit superior antibacterial activity compared to the parent compound .

Research Findings Summary

| Activity Type | Target Cells/Organisms | IC50 / Inhibition Zone | Notes |

|---|---|---|---|

| Anticancer | HCT-116 | 1.36 µM | Significant cytotoxicity |

| MDA-MB-231 | 6.67 µM | Selective against cancer cells | |

| Antibacterial | Staphylococcus aureus | 12 mm | Promising antibacterial activity |

| Escherichia coli | 11 mm | Effective against common pathogens |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione, and how do they influence its reactivity?

- The compound features a bicyclic phthalazine core with a ketone group at positions 1 and 4 and a phenyl substituent at position 2. The conjugation between the aromatic rings and carbonyl groups enhances electrophilic reactivity, particularly at the ketone and phenyl positions. Molecular formula: C₁₄H₁₀N₂O₂. Structural confirmation requires techniques like NMR and X-ray crystallography .

Q. How can researchers optimize the synthesis of this compound from phenylhydrazine and phthalic anhydride?

- The reaction between phenylhydrazine and phthalic anhydride typically involves refluxing in n-butanol (30 mL) for 5 hours under inert conditions. Key parameters include stoichiometric ratios (1:1 for anhydride/hydrazine), solvent polarity, and catalyst selection (e.g., acetic acid for cyclization). Alternative methods like microdroplet synthesis (e.g., using acetonitrile/water mixtures) can enhance reaction rates by 3–5× compared to bulk conditions .

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

- Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis of the ketone groups. Avoid exposure to strong oxidizing agents (e.g., KMnO₄) or bases, which may degrade the phthalazine core .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

- Conflicting reports on regioselectivity (e.g., ketone vs. phenyl group reactivity) may arise from solvent polarity or catalyst effects. Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational modeling (DFT) can predict electrophilic attack sites based on frontier molecular orbitals .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

- Divergent bioactivity results (e.g., receptor binding vs. cytotoxicity) may stem from impurities or isomerization. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>98%). Use standardized assays (e.g., SPR for receptor affinity) with positive controls to ensure reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Perform molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., GABAA for benzodiazepine analogs). QSAR analysis of substituent effects (e.g., electron-withdrawing groups at position 2) can prioritize synthetic targets. Validate predictions via kinetic stability assays (TGA/DSC) .

Q. What advanced analytical techniques are essential for characterizing degradation products of this compound?

- LC-HRMS/MS identifies hydrolyzed or oxidized byproducts (e.g., phthalic acid derivatives). XPS and solid-state NMR assess structural changes under thermal stress. For photostability, use UV-accelerated aging with periodic HPLC monitoring .

Q. How can researchers systematically study the regioselectivity of derivatization reactions on the phthalazine core?

- Design a matrix of reactions with varying electrophiles (e.g., acyl chlorides, alkyl halides) under controlled pH and temperature. Compare yields and regioselectivity via <sup>13</sup>C NMR or X-ray crystallography. Statistical tools (e.g., DOE) optimize reaction parameters .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; SPR + MST for binding affinity).

- Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate solvent, catalyst, and temperature effects on synthesis yield .

- Theoretical Framework : Link studies to benzodiazepine SAR models or π-π stacking interactions in supramolecular chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。